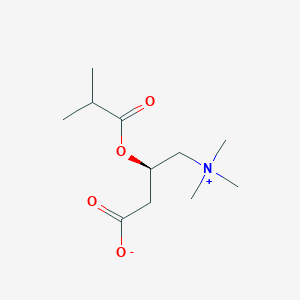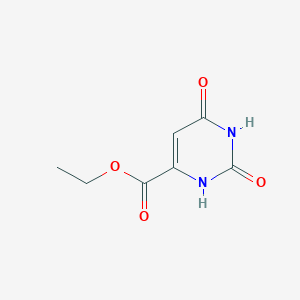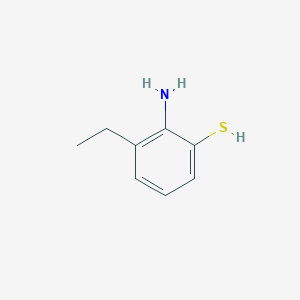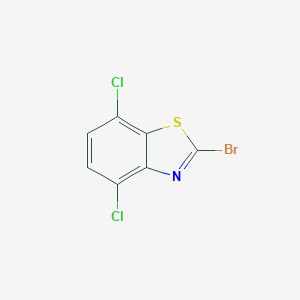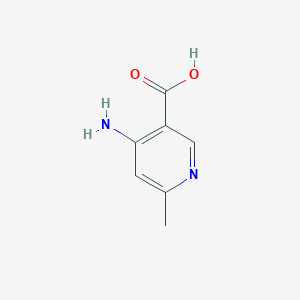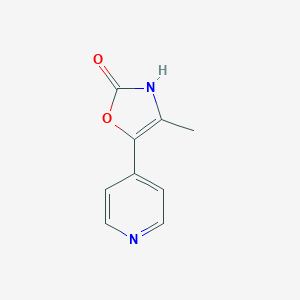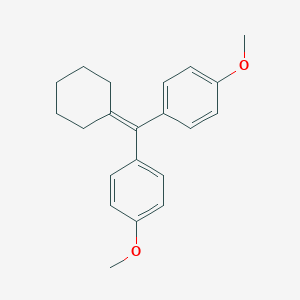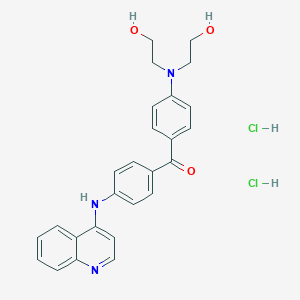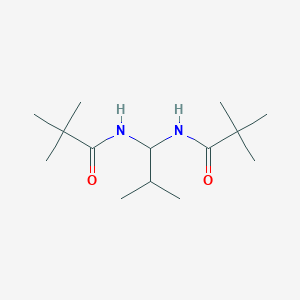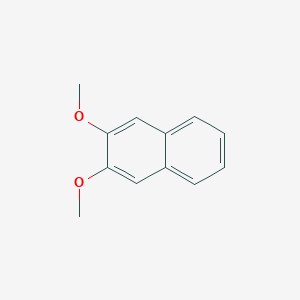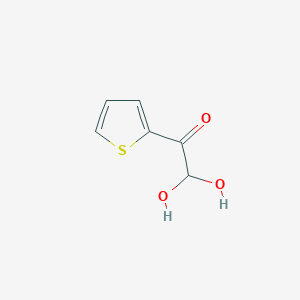
2,2-Dihydroxy-1-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” is a chemical compound that is part of a collection of rare and unique chemicals . It has a molecular formula of C12H10O3S . It can be used as a catalyst, an intermediate in organic synthesis, and a raw material for the synthesis of functional materials .
Synthesis Analysis
The preparation method of “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” usually involves the reaction of 2-thiophenone and methyl iodide . The reaction occurs under alkaline conditions to generate the compound .Molecular Structure Analysis
The molecular structure of “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” is represented by the linear formula C12H10O3S . The molecular weight of the compound is 234.276 .Physical And Chemical Properties Analysis
“2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” appears as a white crystalline powder . It has a molecular weight of 250.34 . The compound has a melting point of 176-178 degrees Celsius . It is soluble in alcohol and acetonitrile, but only slightly soluble in water .科学的研究の応用
Synthesis of Thiophene Derivatives
- Application Summary: Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application: Various substrates undergo heterocyclization for the synthesis of thiophene derivatives . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes: The synthesis of thiophene derivatives has led to the development of advanced compounds with a variety of biological effects .
Anti-Melanogenesis Properties
- Application Summary: A derivative of thiophene, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, has been found to have anti-melanogenesis properties .
- Methods of Application: The compound was evaluated for its mushroom tyrosinase inhibitory activities . Enzyme kinetics study and docking program were used to further evaluate the inhibitory mechanism .
- Results or Outcomes: The compound showed strong competitive inhibition activity against mushroom tyrosinase with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . It exhibited dose-dependent inhibitory effects in melanin contents and intracellular tyrosinase on α-MSH and IBMX-induced B16F10 cells .
Corrosion Inhibitors
- Application Summary: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
- Methods of Application: The specific methods of application can vary depending on the specific derivative and the material it is applied to .
- Results or Outcomes: The use of thiophene derivatives as corrosion inhibitors can help to protect materials from degradation .
Organic Semiconductors
- Application Summary: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of Application: These molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the field of organic electronics .
Biological Active Compounds
- Application Summary: 2-Thiopheneethanol, a thiophene derivative, is used in the preparation of biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .
- Methods of Application: The specific methods of synthesis can vary depending on the specific derivative and the target compound .
- Results or Outcomes: The use of thiophene derivatives in the synthesis of these compounds has led to the development of important medications .
Fluorescent Markers for Biopolymers
- Application Summary: 2-Thiopheneethanol, a thiophene derivative, is used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers .
- Methods of Application: The specific methods of synthesis can vary depending on the specific derivative and the target compound .
- Results or Outcomes: The use of thiophene derivatives in the synthesis of these compounds has led to the development of important markers for biopolymers .
Antiviral Agents
- Application Summary: Certain indole derivatives, which are structurally similar to thiophene derivatives, have been reported as antiviral agents .
- Methods of Application: The specific methods of synthesis can vary depending on the specific derivative and the target compound .
- Results or Outcomes: For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 values of 7.53 μmol/L .
Safety And Hazards
While there is limited toxicity information available for “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone”, it should still be handled and stored correctly . Protective measures, including gloves, safety glasses, and laboratory coats, should be worn when handling and touching the compound . Inhalation or skin contact should be avoided, and swallowing the compound should be prevented .
将来の方向性
The future directions for “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” could involve further exploration of its potential uses in the synthesis of functional materials and compounds with antioxidant, antibacterial, and antitumor activities . More research could also be conducted to better understand its chemical reactions and mechanism of action.
特性
IUPAC Name |
2,2-dihydroxy-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,6,8-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMABWHVYMFFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dihydroxy-1-(thiophen-2-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
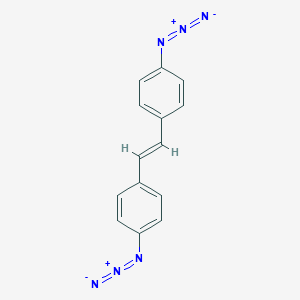
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
